

# Application Note: Quantification of Pelitinib in Plasma by LC-MS/MS

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### **Abstract**

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pelitinib in plasma. Pelitinib is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, making it a compound of interest in oncological research.[1][2][3] The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard is not strictly necessary as demonstrated by the use of Erlotinib.[4] The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research settings.

## Introduction

Pelitinib (EKB-569) is an investigational, orally available, irreversible inhibitor of EGFR and HER2.[1][2] By covalently binding to these receptors, Pelitinib effectively blocks downstream signaling pathways, such as the MEK/ERK and AKT pathways, which are crucial for tumor cell proliferation and survival.[5][6] Accurate and reliable quantification of Pelitinib in biological matrices is essential for evaluating its pharmacokinetic profile, establishing dose-response relationships, and monitoring patient exposure in clinical trials. This application note provides a



detailed protocol for the determination of Pelitinib in plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

## **Experimental**

Materials and Reagents

- · Pelitinib reference standard
- Erlotinib (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

LC-MS/MS Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

**Chromatographic Conditions** 

A validated method for Pelitinib quantification utilized the following conditions.[4]



Parameter	Value	
Column	Bridged Ethylsilica Hybrid Trifunctional Bonded C18, sub-2μm particle size	
Mobile Phase A	0.02% (v/v) Formic acid in Water	
Mobile Phase B	0.02% (v/v) Formic acid in Methanol	
Flow Rate	Gradient	
Injection Volume	As optimized by the user system	
Column Temperature	Ambient	

#### Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion mode with the following settings.[4]

Parameter	Value	
Ionization Mode	Heated Electrospray Ionization (HESI), Positive	
Detection Mode	Selected Reaction Monitoring (SRM)	
Pelitinib Transition	To be determined by direct infusion of the reference standard	
Erlotinib (IS) Transition	To be determined by direct infusion of the reference standard	

## **Sample Preparation Protocol**

The sample preparation involves a straightforward protein precipitation step.[4]

- Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
- To 50  $\mu$ L of plasma in each tube, add 150  $\mu$ L of acetonitrile containing the internal standard (Erlotinib).



- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Dilute the extract with water as needed to match the initial mobile phase composition.[4]
- Inject the prepared sample into the LC-MS/MS system.

#### **Results and Discussion**

#### Method Validation

The method was validated for linearity, precision, accuracy, and stability.

#### Linearity

The calibration curve for Pelitinib in plasma was linear over the range of 1-200 ng/mL.[4]

#### Precision and Accuracy

The intra-day and inter-day precision and accuracy were determined by analyzing quality control samples at three concentration levels.

Parameter	Within Day	Between Day
Precision (%CV)	3.5 - 7.4%	4.5 - 8.6%
Accuracy	94.0 - 104.8%	94.0 - 104.8%
Data sourced from de Zwaan et al., 2013.[4]		

#### Stability

Pelitinib was found to be stable under various conditions relevant to sample handling and storage.[4]



## Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Pelitinib in plasma. The method is simple, rapid, sensitive, and reliable, making it well-suited for supporting pharmacokinetic and other drug development studies of Pelitinib.

## Detailed Experimental Protocols Stock and Working Solution Preparation

- 1.1. Pelitinib Stock Solution (1 mg/mL)
- · Accurately weigh 10 mg of Pelitinib reference standard.
- Dissolve in 10 mL of a suitable organic solvent (e.g., DMSO or Methanol).
- · Vortex until fully dissolved.
- Store at -20°C.
- 1.2. Erlotinib (Internal Standard) Stock Solution (1 mg/mL)
- Accurately weigh 10 mg of Erlotinib.
- Dissolve in 10 mL of a suitable organic solvent (e.g., DMSO or Methanol).
- · Vortex until fully dissolved.
- Store at -20°C.
- 1.3. Working Solutions
- Prepare serial dilutions of the Pelitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples.
- Prepare a working solution of the internal standard in acetonitrile at a concentration of 100 ng/mL.

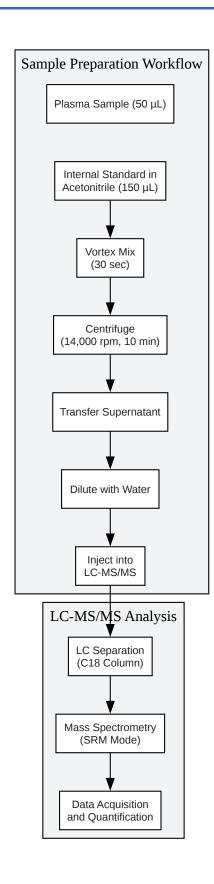
## **Plasma Sample Preparation Protocol**



- Thaw plasma samples, calibration standards, and quality control samples on ice.
- Vortex each sample to ensure homogeneity.
- Pipette 50 μL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.
- Add 150 µL of the internal standard working solution (Erlotinib in acetonitrile) to each tube.
- Vortex the tubes vigorously for 30 seconds.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100  $\mu L$  of the clear supernatant to a clean autosampler vial or well of a 96-well plate.
- Add 100 μL of water to each vial/well to reduce the organic content of the sample before injection.
- Cap the vials or seal the plate and place in the autosampler for analysis.

## **Visualizations**

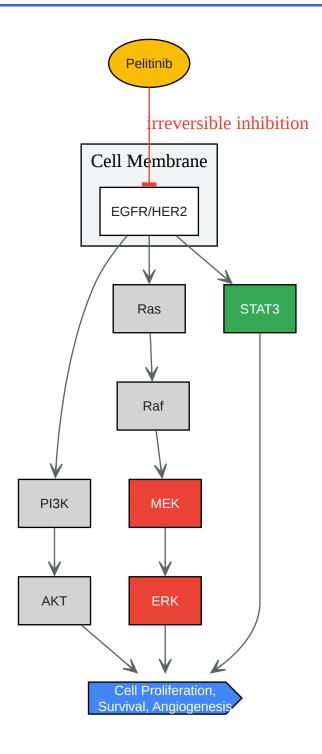




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Caption: Experimental workflow for Pelitinib quantification.





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Caption: Simplified Pelitinib signaling pathway.

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